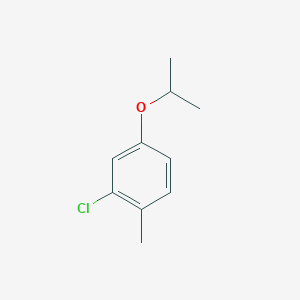

2-Chloro-4-isopropoxy-1-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated to introduce the chlorine atom at the desired position on the benzene ring.

Another method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with organoboron compounds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and chlorination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.

Oxidation Reactions: The isopropoxy group can be oxidized to form ketones or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the isopropoxy group to an alcohol.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: 2-Hydroxy-4-isopropoxy-1-methylbenzene.

Oxidation: 2-Chloro-4-isopropoxy-1-methylbenzoic acid.

Reduction: 2-Isopropoxy-1-methylbenzene.

Aplicaciones Científicas De Investigación

2-Chloro-4-isopropoxy-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-isopropoxy-1-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the chlorine atom and isopropoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the specific chemical or biological context .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.

4-Chlorotoluene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.

2-Chloro-4-methylphenol: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.

Uniqueness

2-Chloro-4-isopropoxy-1-methylbenzene is unique due to the presence of both a chlorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

2-Chloro-4-isopropoxy-1-methylbenzene, also known as a chlorinated aromatic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview.

- Chemical Formula : C10H13ClO

- Molecular Weight : 186.67 g/mol

- CAS Number : 54411-19-7

Synthesis

The synthesis of this compound typically involves the chlorination of 4-isopropoxy-1-methylbenzene using a chlorinating agent in the presence of a catalyst. The process can yield high selectivity for the desired product, with reported selectivities exceeding 90% under optimal conditions .

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating effective antimicrobial properties .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards T-lymphoblastic cells with an IC50 value of approximately 25 µM while showing low toxicity to normal cells (CC50 > 100 µM). This selectivity suggests potential as an anticancer agent .

The proposed mechanism of action involves the disruption of cellular processes through interaction with DNA or essential proteins within the cell. Specifically, chlorinated compounds like this compound may interfere with DNA replication or transcription, leading to apoptosis in cancer cells .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Effective against E. coli and S. aureus; MIC values: 15–30 µg/mL |

| Study B | Assess cytotoxicity in cancer cells | IC50: 25 µM in T-lymphoblastic cells; CC50 > 100 µM in normal cells |

| Study C | Investigate mechanism of action | Induces apoptosis through DNA interaction |

Toxicological Profile

The safety profile of this compound is crucial for its potential applications. Toxicological assessments indicate that while the compound exhibits biological activity, it also poses risks at higher concentrations. Long-term exposure studies are necessary to fully understand its safety and environmental impact.

Propiedades

Fórmula molecular |

C10H13ClO |

|---|---|

Peso molecular |

184.66 g/mol |

Nombre IUPAC |

2-chloro-1-methyl-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H13ClO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |

Clave InChI |

JWZUXKLZCSCWEF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)OC(C)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.